molecular formula C19H15ClFNO4S B300514 (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

(5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300514
M. Wt: 407.8 g/mol
InChI Key: GRDWFQXUKYIDFV-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CF3, is a promising compound in the field of medicinal chemistry. It belongs to the class of thiazolidinedione derivatives, which have been extensively studied for their potential therapeutic applications. CF3 has shown significant pharmacological activity against various diseases, including cancer, diabetes, and inflammation.

Scientific Research Applications

(5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has shown significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has shown potential in the treatment of diabetes by improving insulin sensitivity and reducing blood glucose levels.

Mechanism of Action

The mechanism of action of (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the inhibition of various signaling pathways that are involved in cancer cell growth, inflammation, and insulin resistance. (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione inhibits the PI3K/Akt/mTOR signaling pathway, which is often overactivated in cancer cells and leads to uncontrolled cell growth. (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione improves insulin sensitivity by activating the AMPK signaling pathway and inhibiting the JNK signaling pathway.
Biochemical and physiological effects:
(5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione also inhibits the production of pro-inflammatory cytokines and chemokines, which reduces inflammation. Additionally, (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione improves insulin sensitivity by activating the AMPK signaling pathway and inhibiting the JNK signaling pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is its broad-spectrum activity against various diseases, including cancer, inflammation, and diabetes. (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also shown good pharmacokinetic properties, including high oral bioavailability and good metabolic stability. However, one of the limitations of (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is its low water solubility, which can make it challenging to formulate for in vivo studies. Additionally, (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has not been extensively studied in clinical trials, and its safety and efficacy in humans are still unknown.

Future Directions

(5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has shown promising results in preclinical studies, and there are several future directions for its development. One potential direction is the optimization of the synthesis method to improve the yield and purity of (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. Another direction is the formulation of (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione for in vivo studies, which will require the development of new drug delivery systems. Additionally, further studies are needed to investigate the safety and efficacy of (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in clinical trials. Finally, the potential of (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione as a lead compound for the development of new drugs should be explored.

Synthesis Methods

The synthesis of (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves a multi-step reaction sequence that starts with the condensation of 2-chloro-6-fluorobenzaldehyde and 3,4-dimethoxybenzylamine to form the corresponding Schiff base. The Schiff base is then reacted with thiazolidinedione in the presence of a catalyst to yield the final product. The synthesis method has been optimized to achieve high yields and purity of (5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione.

properties

Product Name

(5E)-3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H15ClFNO4S

Molecular Weight

407.8 g/mol

IUPAC Name

(5E)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H15ClFNO4S/c1-25-15-7-6-11(8-16(15)26-2)9-17-18(23)22(19(24)27-17)10-12-13(20)4-3-5-14(12)21/h3-9H,10H2,1-2H3/b17-9+

InChI Key

GRDWFQXUKYIDFV-RQZCQDPDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)OC

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)OC

Origin of Product

United States

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